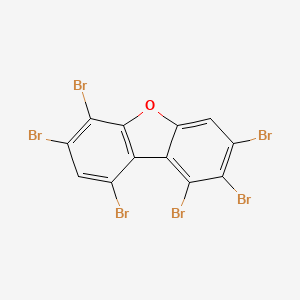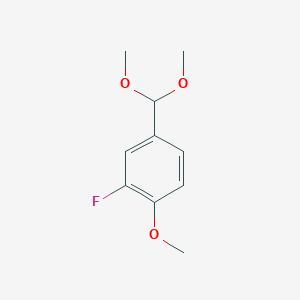![molecular formula C15H7F5O B12591479 4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde CAS No. 649758-75-8](/img/structure/B12591479.png)
4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a pentafluorophenyl group through an ethenyl linkage. This compound is notable for its unique structural features, which include the highly electronegative pentafluorophenyl group, making it a subject of interest in various fields of research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with pentafluorophenylacetylene under Sonogashira coupling conditions. This reaction is catalyzed by palladium and copper co-catalysts in the presence of a base such as triethylamine. The reaction proceeds through the formation of a carbon-carbon triple bond, followed by the removal of the trimethylsilyl protecting group to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
化学反応の分析
Types of Reactions
4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: 4-[2-(Pentafluorophenyl)ethenyl]benzoic acid.
Reduction: 4-[2-(Pentafluorophenyl)ethenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde involves interactions with various molecular targets and pathways. The pentafluorophenyl group enhances the compound’s ability to interact with biological molecules through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,3,4,5,6-Pentafluorobenzaldehyde: Similar structure but lacks the ethenyl linkage.
4-Fluorobenzaldehyde: Contains a single fluorine atom instead of five.
4-Bromo-2,3,5,6-tetrafluoroaniline: Contains a bromine atom and four fluorine atoms.
Uniqueness
4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde is unique due to the combination of the pentafluorophenyl group and the ethenyl linkage, which imparts distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials .
特性
CAS番号 |
649758-75-8 |
|---|---|
分子式 |
C15H7F5O |
分子量 |
298.21 g/mol |
IUPAC名 |
4-[2-(2,3,4,5,6-pentafluorophenyl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C15H7F5O/c16-11-10(12(17)14(19)15(20)13(11)18)6-5-8-1-3-9(7-21)4-2-8/h1-7H |
InChIキー |
APVGPJKAGYWVLI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CC2=C(C(=C(C(=C2F)F)F)F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[6-(Dibutylamino)naphthalen-1-YL]methanol](/img/structure/B12591405.png)








![(2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12591457.png)
![2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one](/img/structure/B12591461.png)


